7-Epi Lincomycin Hydrochloride Salt
Overview
Description
7-Epi Lincomycin Hydrochloride Salt is a white crystalline powder that belongs to the lincomycin family of drugs. It functions as a broad-spectrum antibiotic, effectively combating a wide range of both Gram-positive and Gram-negative bacteria. Its soluble nature allows it to dissolve in water, ethanol, and methanol .
Scientific Research Applications
7-Epi Lincomycin Hydrochloride Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used as an antibiotic to treat bacterial infections, especially in cases where other antibiotics are ineffective.
Industry: It is used in the production of other pharmaceutical compounds and as a standard in analytical chemistry .
Mechanism of Action
Target of Action
The primary target of 7-Epi Lincomycin Hydrochloride Salt, a derivative of lincomycin, is the 50S subunit of the bacterial ribosome . This compound is particularly active against Gram-positive cocci and bacilli , as well as Gram-negative cocci and some other organisms such as Haemophilus spp .
Mode of Action
This compound functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA. It interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits the early stages of protein synthesis, leading to the cessation of bacterial growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in protein synthesis. By binding to the 50S subunit of the bacterial ribosome, it prevents the addition of new amino acids to the nascent peptide chain . This disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis and the subsequent cessation of bacterial growth .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing the addition of new amino acids to the nascent peptide chain, it disrupts protein synthesis, which is essential for bacterial growth and survival .
Action Environment
Additionally, personal protective equipment should be used to avoid contact with skin and eyes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-Epi Lincomycin Hydrochloride Salt interacts with various enzymes, proteins, and other biomolecules. It is a derivative of lincomycin and has a similar mechanism of action as its parent compound . It acts by binding to the 50S subunit of the bacterial ribosome .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
Its soluble nature allows it to dissolve in water, ethanol, and methanol , suggesting that it may have good stability in these solvents.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with the 50S subunit of the bacterial ribosome , which could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Its soluble nature suggests that it could be transported and distributed within cells and tissues via diffusion or active transport mechanisms .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with the bacterial ribosome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi Lincomycin Hydrochloride Salt involves the chemical modification of lincomycin. Lincomycin is typically isolated from the soil bacterium Streptomyces lincolnensis. The synthetic route includes the chlorination of lincomycin to produce its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Streptomyces lincolnensis strains. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Epi Lincomycin Hydrochloride Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Comparison with Similar Compounds
Lincomycin: The parent compound from which 7-Epi Lincomycin Hydrochloride Salt is derived.
Clindamycin: A semisynthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.
Epilincomycin Hydrochloride: Another derivative with similar properties.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its solubility and stability compared to lincomycin. It also exhibits a distinct spectrum of antibacterial activity, making it valuable in treating infections resistant to other antibiotics .
Properties
IUPAC Name |
(2R)-N-[2-hydroxy-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10?,11-,12?,13?,14-,15?,16?,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMFISTNHIPTI-NHEQCAAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)C(C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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